molecular formula C7H4ClNO4 B146349 4-Chloro-3-nitrobenzoic acid CAS No. 96-99-1

4-Chloro-3-nitrobenzoic acid

Cat. No.: B146349
CAS No.: 96-99-1
M. Wt: 201.56 g/mol
InChI Key: DFXQXFGFOLXAPO-UHFFFAOYSA-N
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Mechanism of Action

Properties

IUPAC Name

4-chloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXQXFGFOLXAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059143
Record name Benzoic acid, 4-chloro-3-nitro-
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-99-1
Record name 4-Chloro-3-nitrobenzoic acid
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Record name 4-Chloro-3-nitrobenzoic acid
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Record name 4-CHLORO-3-NITROBENZOIC ACID
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Record name Benzoic acid, 4-chloro-3-nitro-
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Record name Benzoic acid, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

78.25 g (0.5mol) of 4-chlorobenzoic acid were suspended in 200 ml of methylene chloride, followed by the addition with stirring at room temperature of 33.5 g (0.55 mol) of 98% nitric acid. The mixture was heated with stirring to boiling temperature, followed by the dropwise addition over a period of 1 hour at that temperature of 63.5 g of 100% sulphuric acid. After cooling to 42° C., the mixture was stirred for 2 hours at that temperature. The reaction mixture was then poured onto 300 ml of water, and the methylene chloride subsequently distilled off. The residual suspension was filtered, the residue washed with water and dried at 90° C., giving 98.4 g (97.3% of the theoretical yield) of 4-chloro-3-nitrobenzoic acid melting at 182.9° to 184.0° C. with a purity of 99.5%. The content of unreacted 4-chlorobenzoic acid amounted to only about 0.1%.
Quantity
78.25 g
Type
reactant
Reaction Step One
Quantity
33.5 g
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reactant
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63.5 g
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reactant
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Quantity
300 mL
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

78.25 g of 4-chlorobenzoic acid were suspended in 400 ml of 1,2-dichloroethane. 99.0 g of a mixed acid containing 35.2% of nitric acid and 64.2% of sulphuric acid were added dropwise with stirring over a period of 3 hours at 40° C. After stirring for 2 hours at that temperature, the reaction mixture was poured on to 300 ml of water. The 1,2-dichloroethane was then distilled off and the reaction product filtered off from the residual aqueous suspension, washed with water and dried at 90° C., giving 97.8 g (96.8% of the theoretical) of 4-chloro-3-nitrobenzoic acid melting at 182.9° to 184.0° C. with a purity of 99.5%. The content of unreacted 4-chlorobenzoic acid amounted to only about 0.1%.
Quantity
78.25 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed acid
Quantity
99 g
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reactant
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0 (± 1) mol
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300 mL
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reactant
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400 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a 5-liter, 3-necked, round-bottom flask, equipped with a stirrer and thermometer, is added 2.0 liters of concentrated H2SO4 and 800 g of powdered (about 1-2 microns) p-chlorobenzoic acid. The mixture is stirred and cooled to 0° C. in an oil bath. To the cooled mixture is added 432 ml of 71 weight percent nitric acid in water solution dropwise. The nitric acid solution is added at a rate slow enough to maintain the temperature lower than about 30° C. Upon completion of adding nitric acid, the temperature is raised to 37° C. over 3 hours. The reaction mixture is then cooled to 15° C. To the cooled mixture is added 0.75 liter of room temperature water at a rate so as to keep the reaction temperature below about 40° C. The product is isolated by filtration using fritted glass funnel and washed with 1.5 liters of room temperature water. The washed product is air-dried until a constant weight is observed to yield 1.0174 kg of 4-chloro-3-nitrobenzoic acid, which has a melting point of 178° C.-179.5° C. This is a yield of 99 mole percent. This material can be used without further purification.
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Quantity
2 L
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Synthesis routes and methods IV

Procedure details

To a 2-liter, 3-necked, round-bottom flask is added 680 ml of concentrated H2SO4 and 400 g of p-chlorobenzoic acid. The mixture is stirred and brought to 0° C. by means of a constant temperature bath. A solution of concentrated HNO3 (216 ml) and concentrated H2SO4 (216 ml) is added dropwise to the reaction mixture at such a rate as to maintain the temperature between 10° C. and 25° C. Upon completion of the addition, the reaction temperature is raised to 37° C. and the mixture is allowed to stir for a period of 10-14 hours. The reaction mixture is then poured over crushed ice and the product, 4-chloro-3-nitrobenzoic acid, is filtered and dried, having a yield of 525.7 g or 98.7 percent with a melting point of 178° C.-180° C. This material is used without further purification.
Name
Quantity
216 mL
Type
reactant
Reaction Step One
Name
Quantity
216 mL
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Name
Quantity
680 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Chloro-3-nitrobenzoic acid?

A1: this compound has the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol. []

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Fourier-Transform Raman Spectroscopy (FT-Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single Crystal X-ray Diffraction (XRD) to elucidate the structure and properties of this compound. [, , ]

Q3: What is the thermal stability of this compound?

A4: Thermal analysis reveals that this compound exhibits stability up to approximately 127 °C. []

Q4: Does this compound form co-crystals, and how does co-crystallization impact its mechanical properties?

A5: Yes, this compound readily forms co-crystals with various compounds, including caffeine and theophylline. Interestingly, the mechanical properties of these co-crystals can vary significantly depending on the co-former and the resulting crystal packing. For instance, co-crystals exhibiting 2D layered structures with weak interlayer interactions tend to be softer and show shearing behavior, while those with 3D interlocked structures tend to be more brittle. [, , , ]

Q5: Has this compound been explored for its catalytic properties?

A6: While this compound is not widely recognized as a catalyst, research suggests its potential use in nitration reactions. Studies comparing the nitration rates of various aromatic compounds in solutions containing this compound or nitronium salts indicate that the compound might participate in nitration reactions. []

Q6: How is computational chemistry employed to understand the behavior of this compound?

A7: Computational techniques like molecular mechanics simulations and density functional theory (DFT) calculations are valuable tools for predicting and understanding the properties of this compound. For example, these methods have been used to explore the mechanical properties of its co-crystals, providing insights into their elastic and bending behaviors. []

Q7: How do structural modifications of this compound influence its biological activity?

A8: Research indicates that altering the substituents on the benzene ring of this compound can impact its biological activity. For example, replacing the chlorine atom with a bis-2-hydroxyethylamino group leads to compounds with potential antitumor activity. []

Q8: What strategies can be employed to improve the stability and solubility of this compound in pharmaceutical formulations?

A9: While specific formulation strategies are not extensively discussed in the provided papers, co-crystallization emerges as a promising approach to modify the physicochemical properties of this compound, potentially enhancing its solubility and stability in pharmaceutical formulations. [, ]

Q9: What is known about the toxicity of this compound and its derivatives?

A10: Studies investigating the hepatotoxic effects of this compound in animal models highlight the importance of careful consideration of its potential toxicity. These studies suggest that the compound can induce alterations in liver protein synthesis and elevate serum levels of liver enzymes, indicating potential liver damage. []

Q10: How do different solvents affect the dissolution and solubility of this compound?

A11: The Abraham solvation parameter model has been successfully employed to predict and correlate the solubility of this compound in various organic solvents. This model considers factors like hydrogen bonding, polarity, and solute-solvent interactions to provide insights into the dissolution behavior of the compound. [, , , ]

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